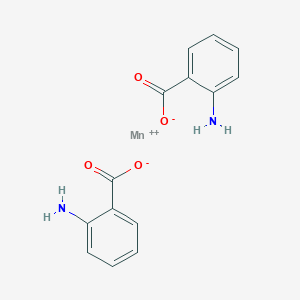![molecular formula C24H48O3 B100670 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]- CAS No. 16725-43-2](/img/structure/B100670.png)
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is a chemical compound that has gained significant attention in scientific research. It is a cyclic ether that has been used in various applications, including as a solvent, stabilizer, and plasticizer.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is not fully understood. However, it is believed to act as a stabilizer and plasticizer in polymers by reducing the intermolecular forces between polymer chains, resulting in increased flexibility and durability. Additionally, it may act as a solvent in the extraction of natural products by disrupting the hydrogen bonds between the target compound and the solvent.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-]. However, it has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] in lab experiments include its low toxicity, high melting point, and low solubility in water, making it useful for the extraction of natural products and the synthesis of various compounds. However, its low solubility in water may also limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-]. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the fields of materials science, organic chemistry, and biochemistry. Additionally, the use of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] in the development of new drugs and therapies may also be an area of future research.
Synthesemethoden
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is typically achieved through the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with octadecyl bromide in the presence of a base. The resulting product is a white solid with a high melting point and low solubility in water.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] has been used in various scientific research applications, including as a solvent for the extraction of natural products, as a plasticizer for polymers, and as a stabilizer for organic solar cells. Additionally, it has been used in the synthesis of various compounds, including glycosides, glycoproteins, and glycolipids.
Eigenschaften
CAS-Nummer |
16725-43-2 |
|---|---|
Molekularformel |
C24H48O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
2,2-dimethyl-4-(octadecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C24H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h23H,4-22H2,1-3H3 |
InChI-Schlüssel |
PADBVTRAZHOORO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






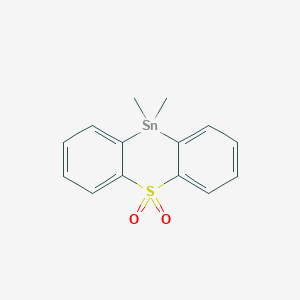


![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
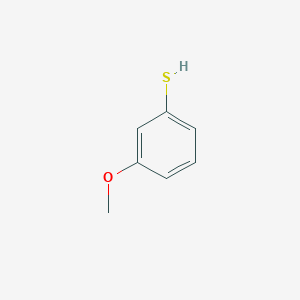
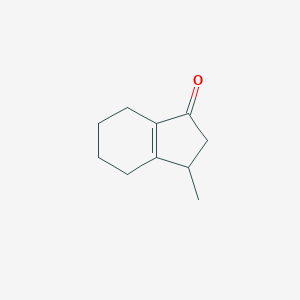

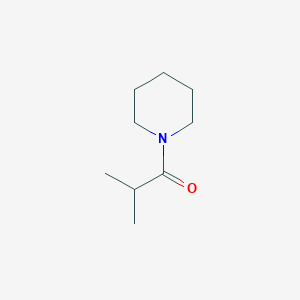
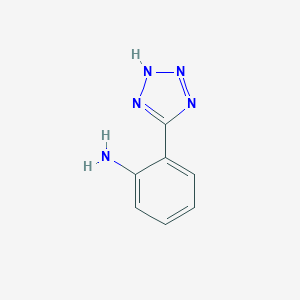
![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
